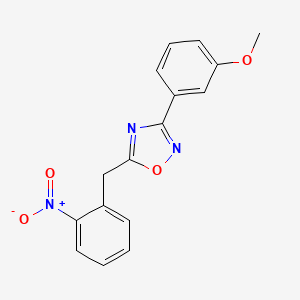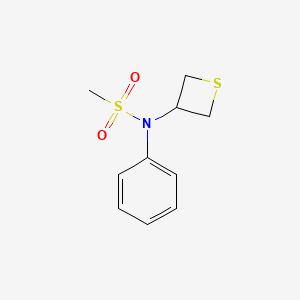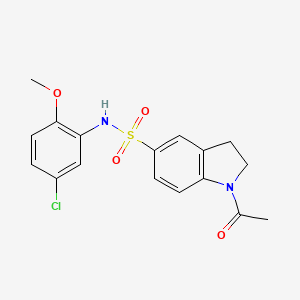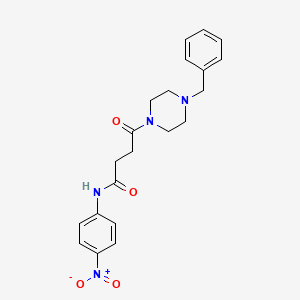![molecular formula C13H18N2O4S B4238243 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4238243.png)
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Vue d'ensemble
Description
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a sulfonamide derivative that belongs to the class of N-aromatic acylsulfonamides.
Mécanisme D'action
The mechanism of action of MPS is not fully understood, but it is believed to involve the modulation of ion channels and receptors. MPS has been shown to inhibit the activity of TRPV1 and ASIC channels, which are involved in the perception of pain and inflammation. MPS has also been reported to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and Physiological Effects:
MPS has been shown to produce a range of biochemical and physiological effects in various animal models. MPS has been reported to reduce the nociceptive response in models of acute and chronic pain, suggesting its potential as an analgesic agent. MPS has also been shown to reduce the inflammation response in models of acute and chronic inflammation, suggesting its potential as an anti-inflammatory agent. MPS has been reported to reduce the seizure activity in models of epilepsy, suggesting its potential as an anti-convulsant agent.
Avantages Et Limitations Des Expériences En Laboratoire
MPS has several advantages for lab experiments, including its high potency, selectivity, and solubility. MPS has been shown to be effective at low concentrations, making it a cost-effective reagent for experiments. MPS has also been shown to have low toxicity and minimal side effects, making it a safe reagent for experiments. However, MPS has some limitations for lab experiments, including its limited stability in certain conditions and its potential to interact with other compounds in complex biological systems.
Orientations Futures
There are several future directions for the study of MPS. One potential direction is the development of new analogs of MPS with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the study of the molecular mechanisms underlying the effects of MPS on ion channels and receptors. This could involve the use of advanced techniques, such as X-ray crystallography and electrophysiology. Another potential direction is the study of the effects of MPS on complex biological systems, such as the nervous system and immune system. This could involve the use of animal models and in vitro assays. Overall, the study of MPS has the potential to lead to the development of new drugs for the treatment of various diseases and the advancement of our understanding of ion channels and receptors.
Applications De Recherche Scientifique
MPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. MPS has been reported to exhibit analgesic, anti-inflammatory, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy. MPS has also been shown to modulate the activity of ion channels and receptors, such as TRPV1, ASIC, and GABA-A receptors, suggesting its potential as a pharmacological tool for the study of these targets.
Propriétés
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10(16)14-12-9-11(5-6-13(12)19-2)20(17,18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKJBDDQVFVOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)
![11-(2-phenylethyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4238175.png)
![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![3-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238189.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4238208.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4238236.png)
![6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4238252.png)

![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4238257.png)
